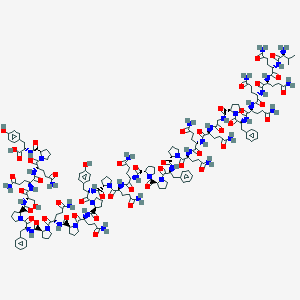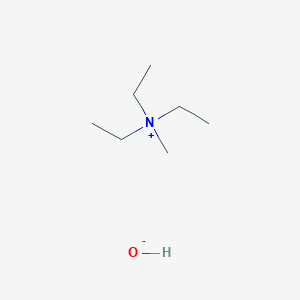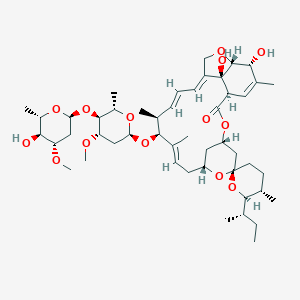
5-硝基-2,4,6-三氨基嘧啶
概述
描述
科学研究应用
Nitrosotriaminopyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of diuretics and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as dyes and pigments.
作用机制
Target of Action
The primary target of 5-Nitroso-2,4,6-triaminopyrimidine is the enzyme glycosylase . Glycosylases are a family of enzymes involved in base excision repair, and they are responsible for identifying and removing damaged bases in DNA.
Mode of Action
5-Nitroso-2,4,6-triaminopyrimidine inhibits the enzyme glycosylase by reacting with it in a nucleophilic attack . This reaction leads to the formation of a stable nitrosamine intermediate that can be hydrolyzed by an acid or base .
Pharmacokinetics
The compound’s reactivity with nucleophilic compounds suggests that it may form stable complexes with biological molecules, which could influence its bioavailability .
Result of Action
The primary molecular effect of 5-Nitroso-2,4,6-triaminopyrimidine is the inhibition of glycosylase, leading to a potential accumulation of damaged DNA bases . This could have cellular effects such as impaired DNA replication and transcription, and increased mutation rates.
Action Environment
The action, efficacy, and stability of 5-Nitroso-2,4,6-triaminopyrimidine could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s reactivity with glycosylase and other nucleophilic compounds . Additionally, the presence of other molecules that can react with 5-Nitroso-2,4,6-triaminopyrimidine could potentially affect its availability to inhibit glycosylase.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of nitrosotriaminopyrimidine typically involves the nitration of triaminopyrimidine. One common method includes the reaction of triaminopyrimidine with nitrous acid under controlled conditions. The reaction is carried out in an acidic medium, often using hydrochloric acid, at low temperatures to ensure the selective formation of the nitroso derivative.
Industrial Production Methods: Industrial production of nitrosotriaminopyrimidine follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and pH to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
化学反应分析
Types of Reactions: Nitrosotriaminopyrimidine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium dithionite.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Major Products Formed:
Oxidation: Formation of 2,4,6-triamino-5-nitropyrimidine.
Reduction: Formation of 2,4,6-triaminopyrimidine.
Substitution: Formation of various substituted pyrimidines depending on the substituents introduced.
相似化合物的比较
Nitrosotriaminopyrimidine is unique due to its specific arrangement of amino and nitroso groups on the pyrimidine ring. Similar compounds include:
2,4,6-triaminopyrimidine: Lacks the nitroso group, making it less reactive in certain chemical reactions.
2,4,6-triamino-5-nitropyrimidine: Contains a nitro group instead of a nitroso group, leading to different reactivity and applications.
2,4-diamino-6-nitrosopyrimidine:
属性
IUPAC Name |
5-nitrosopyrimidine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N6O/c5-2-1(10-11)3(6)9-4(7)8-2/h(H6,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQQJSWJHHKLOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1N)N)N)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061400 | |
| Record name | 2,4,6-Pyrimidinetriamine, 5-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006-23-1 | |
| Record name | 5-Nitroso-2,4,6-pyrimidinetriamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitroso-2,4,6-triaminopyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1006-23-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67309 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-Pyrimidinetriamine, 5-nitroso- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6-Pyrimidinetriamine, 5-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TX-1041 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40CQ76T75O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B18394.png)
![1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B18398.png)

![3,4-Dimethoxy[7-13C]-benzoic Acid](/img/structure/B18406.png)
![[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate](/img/structure/B18409.png)




![(1R,2R,11S,12R,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadeca-5,7-dien-9-one](/img/structure/B18419.png)

